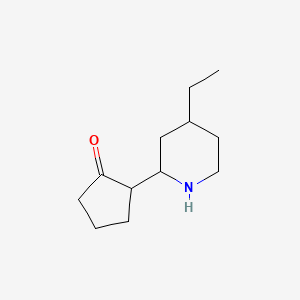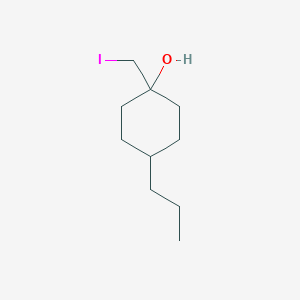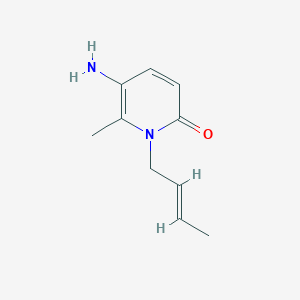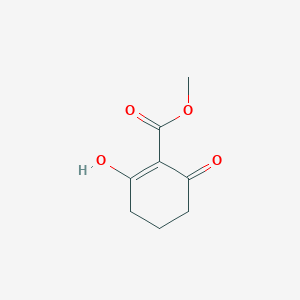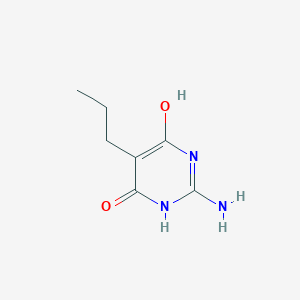
2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes an amino group at position 2, a hydroxy group at position 6, and a propyl group at position 5 on the pyrimidine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one can be achieved through multicomponent reactions involving the condensation of appropriate aldehydes, urea, and β-ketoesters. One common method involves the Biginelli reaction, which is catalyzed by acids or bases under reflux conditions. The reaction typically proceeds as follows:
Step 1: Condensation of an aldehyde with urea to form an intermediate.
Step 2: Reaction of the intermediate with a β-ketoester to form the desired pyrimidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism by which 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2,4-Diamino-6-hydroxypyrimidine
- 2-Amino-5,6-dihydro-3H-pyrimidin-4-one
Comparison: Compared to these similar compounds, 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the propyl group at position 5, which can influence its chemical reactivity and biological activity. This structural difference may enhance its potential as a therapeutic agent and its versatility in synthetic applications .
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-amino-4-hydroxy-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2-3H2,1H3,(H4,8,9,10,11,12) |
InChI-Schlüssel |
OSZZOQSBNXQWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C(NC1=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)

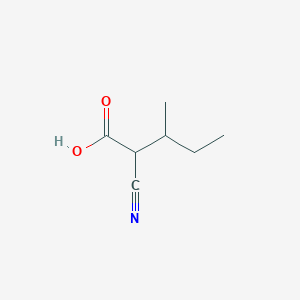


![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
